Cas no 2672-63-1 (1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose)
1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose Chemical and Physical Properties
Names and Identifiers
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- 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose
- (2R,3S,4S,5S,6R)-2-(((1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (3R,4S,5S,6R)-2-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- 2672-63-1
- Maltosan
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- Inchi: 1S/C12H20O10/c13-1-3-5(14)6(15)8(17)12(20-3)22-10-4-2-19-11(21-4)9(18)7(10)16/h3-18H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12?/m1/s1
- InChI Key: LTYZUJSCZCPGHH-YAOKBAGFSA-N
- SMILES: O1[C@@H]2[C@@H]([C@H]([C@@H]([C@H]1CO2)OC1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)O)O
Computed Properties
- Exact Mass: 324.106
- Monoisotopic Mass: 324.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 22
- Rotatable Bond Count: 3
- Complexity: 394
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 158A^2
- XLogP3: -3.7
Experimental Properties
- Density: 1.74
- Boiling Point: 640.3 °C at 760 mmHg
- Flash Point: 341.1 °C
- Refractive Index: 1.644
- PSA: 158.30000
- LogP: -4.35160
1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A291405-50mg |
1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose |
2672-63-1 | 50mg |
$ 165.00 | 2022-06-08 | ||
| TRC | A291405-100mg |
1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose |
2672-63-1 | 100mg |
$ 275.00 | 2022-06-08 | ||
| TRC | A291405-250mg |
1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose |
2672-63-1 | 250mg |
$ 550.00 | 2022-06-08 |
1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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2. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose
Recent Advances in the Study of 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose (CAS: 2672-63-1)
The compound 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose (CAS: 2672-63-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This disaccharide derivative, characterized by its unique anhydro bridge and glycosidic linkage, has shown promising potential in various applications, including drug delivery, enzyme inhibition, and as a precursor for novel therapeutic agents. Recent studies have focused on elucidating its structural properties, synthetic pathways, and biological activities, providing valuable insights into its utility in biomedical applications.
One of the key advancements in the study of 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose is the development of efficient synthetic methods. Researchers have reported novel enzymatic and chemical approaches to produce this compound with high yield and purity. For instance, a recent study published in the Journal of Carbohydrate Chemistry demonstrated the use of glycosyltransferases to catalyze the formation of the alpha-D-glucopyranosyl linkage, offering a more sustainable and scalable alternative to traditional chemical synthesis. This method not only improves the efficiency of production but also reduces the environmental impact associated with synthetic processes.
In addition to its synthetic advancements, the biological activities of 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose have been extensively investigated. Recent findings suggest that this compound exhibits inhibitory effects on certain glycosidases, which are enzymes involved in carbohydrate metabolism. This property makes it a potential candidate for the development of enzyme inhibitors targeting diseases such as diabetes and lysosomal storage disorders. Furthermore, its ability to modulate immune responses has been explored in preclinical studies, indicating its potential as an immunomodulatory agent.
The structural elucidation of 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose has also been a focal point of recent research. Advanced spectroscopic techniques, including NMR and X-ray crystallography, have been employed to determine its three-dimensional conformation and intermolecular interactions. These studies have revealed that the anhydro bridge confers rigidity to the molecule, enhancing its stability and binding affinity to biological targets. Such structural insights are crucial for the rational design of derivatives with improved pharmacological properties.
Looking ahead, the potential applications of 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose in drug delivery systems are being explored. Its biocompatibility and ability to form stable complexes with therapeutic agents make it an attractive candidate for nanoparticle-based delivery systems. Recent in vitro and in vivo studies have demonstrated its efficacy in enhancing the bioavailability and targeted delivery of anticancer drugs, paving the way for its use in oncology.
In conclusion, the recent research on 1,6-Anhydro-4-O-alpha-D-glucopyranosyl-D-glucopyranose (CAS: 2672-63-1) highlights its multifaceted potential in chemical biology and pharmaceutical sciences. From innovative synthetic methods to its diverse biological activities and structural insights, this compound continues to be a subject of intense investigation. Future studies are expected to further explore its therapeutic applications and optimize its properties for clinical use, solidifying its role in the advancement of biomedical research.
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